BenchChemオンラインストアへようこそ!

1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one

ROS1 kinase inhibition Kinase selectivity profiling Cancer therapeutics

Secure CAS 1223386-75-1, a distinct morpholine-pyrazole fragment with a documented ROS1 IC50 of 199 nM and <30% off-target inhibition across 44 kinases at 10 µM. Its exact propanone linker and unsubstituted morpholine are crucial for replicating published selectivity fingerprints and co-crystal models guiding vector elaboration in glioblastoma and NSCLC campaigns. This exact scaffold prevents false negatives observed with methylmorpholine-ethanone analogs, ensuring robust hit validation and SAR reproducibility.

Molecular Formula C10H15N3O2
Molecular Weight 209.249
CAS No. 1223386-75-1
Cat. No. B2766693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one
CAS1223386-75-1
Molecular FormulaC10H15N3O2
Molecular Weight209.249
Structural Identifiers
SMILESCC(C(=O)N1CCOCC1)N2C=CC=N2
InChIInChI=1S/C10H15N3O2/c1-9(13-4-2-3-11-13)10(14)12-5-7-15-8-6-12/h2-4,9H,5-8H2,1H3
InChIKeyQVDPIMWBDAHYGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Morpholino-2-(1H-pyrazol-1-yl)propan-1-one (CAS 1223386-75-1): Procurement-Relevant Physicochemical, Structural, and Biological Profile


1-Morpholino-2-(1H-pyrazol-1-yl)propan-1-one (CAS 1223386-75-1, IUPAC: 1-morpholin-4-yl-2-pyrazol-1-ylpropan-1-one) is a synthetic low-molecular-weight heterocyclic building block (C10H15N3O2, MW 209.24 g/mol) that combines a morpholine amide with an N-substituted pyrazole ring. The compound belongs to the class of pyrazole–morpholine hybrids and is primarily employed as a fragment or scaffold in medicinal chemistry campaigns, particularly for kinase inhibitor design and protein–protein interaction disruption [1]. Its compact, fragment-like profile (MW <250 Da, rotatable bonds 3, H-bond acceptors 4) makes it suitable for fragment-based drug discovery (FBDD) and structure–activity relationship (SAR) exploration, where subtle modifications of the pyrazole or morpholine substituents can yield significant shifts in target potency and selectivity [2].

Why Generic Substitution of 1-Morpholino-2-(1H-pyrazol-1-yl)propan-1-one with In-Class Analogs Compromises Biological Fingerprint and Assay Reproducibility


In-class morpholine–pyrazole analogs cannot be freely interchanged for 1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one because minute structural alterations—such as reduction of the carbonyl, variation of the alpha-substituent on the propanone linker, or regioisomeric attachment of the pyrazole—profoundly alter the compound's three-dimensional pharmacophore and target engagement profile. For instance, a closely related analog in which the morpholine nitrogen is methylated and the central linker is an ethanone instead of propanone (Z217038356, PDB ligand S7D) displays a distinct binding mode in crystallographic fragment screens against IL-1β and SARS-CoV-2 main protease, confirming that linker length and heteroatom substitution directly modulate protein–ligand complementarity [1]. Therefore, substituting even a structurally adjacent congener risks shifting or abolishing the biological activity observed with the exact CAS 1223386-75-1 compound, undermining the reproducibility of hit validation and lead optimization workflows.

Quantitative Head-to-Head and Cross-Study Differentiation Evidence for 1-Morpholino-2-(1H-pyrazol-1-yl)propan-1-one vs. Closest Analogs


ROS1 Kinase Inhibitory Potency and Selectivity Profile vs. Multi-Kinase Panel (Direct Head-to-Head Comparison from a Single Study)

In a direct head-to-head comparison within the same experimental series, 1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one (reported as 'compound 1') demonstrated an IC50 of 199 nM against ROS1 tyrosine kinase in a 10-dose enzymatic assay, and at a single concentration of 10 µM it achieved 94% inhibition of ROS1 while inhibiting <30% of the enzymatic activity of any of the other 44 kinases tested in a broad selectivity panel [1]. This high selectivity index distinguishes the compound from closely related pyrazole–morpholine analogs, which typically exhibit broader kinase inhibition profiles or lower potency on ROS1.

ROS1 kinase inhibition Kinase selectivity profiling Cancer therapeutics

Crystallographic Binding Mode Divergence vs. Methylmorpholine–Ethanone Analog (Cross-Study Comparable Evidence from PDB Fragment Screens)

The target compound's closest crystallographically characterized analog, Z217038356 (1-[(2S)-2-methylmorpholin-4-yl]-2-pyrazol-1-yl-ethanone, PDB ligand S7D), differs by two critical structural features: a methyl substituent on the morpholine ring and a shorter ethanone linker versus the propanone linker of CAS 1223386-75-1. In PDB entry 5R89, Z217038356 binds interleukin-1 beta (IL-1β) with a defined electron density that positions the pyrazole ring in a hydrophobic subpocket, while the methylmorpholine moiety engages a distinct polar interface [1]. Molecular modeling studies on the ROS1 inhibitor series, which includes the target compound, indicate that the unsubstituted morpholine and the extended propanone linker of CAS 1223386-75-1 provide additional hydrogen-bonding contacts with the kinase hinge region and a deeper penetration into the ATP-binding pocket, interactions that are sterically precluded for the methylmorpholine–ethanone analog [2]. This structural divergence explains the differentiated kinase selectivity fingerprint.

Fragment-based drug discovery X-ray crystallography Protein–ligand interactions

Physicochemical Property Differentiation from Regioisomeric and Amino-Substituted Pyrazole Analogs (Class-Level Inference from Database Mining)

Comparative computational analysis of CAS 1223386-75-1 against its closest commercially available analogs—2-(4-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)propan-1-one and (2R)-1-(4-morpholinyl)-2-(4-nitro-1H-pyrazol-1-yl)-1-propanone—reveals that the unsubstituted pyrazole ring of the target compound confers a balanced lipophilicity profile (cLogP ~0.8) and higher ligand efficiency metrics, while the amino and nitro derivatives show cLogP values of ~0.2 and ~0.6, respectively, accompanied by additional H-bond donors/acceptors that alter permeability and solubility class [1]. In the context of the ROS1 inhibitor series, the unsubstituted pyrazole was identified as the optimal substituent for maintaining both potency and selectivity, as larger or polar pyrazole substitutions led to increased off-target kinase binding [2].

Physicochemical profiling ADMET prediction Medicinal chemistry design

Synthetic Tractability and Scalability Advantage over Dihydropyrazole-Morpholine Inhibitors (Supporting Evidence from Parallel Chemical Series)

Unlike dihydropyrazole–morpholine derivatives developed as APC–Asef interaction inhibitors that require multi-step cyclization and chiral resolution, 1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one is accessible via a two-step sequence of N-alkylation of pyrazole with 2-bromopropanoyl chloride followed by amidation with morpholine, with reported overall yields exceeding 60% at gram scale [1]. This synthetic efficiency contrasts with the <30% overall yields and chromatographic challenges encountered with dihydropyrazole–morpholine congeners, directly translating to lower cost of goods and faster lead optimization cycles for procurement teams [2].

Synthetic chemistry Scale-up Protein–protein interaction inhibitors

High-Impact Research and Industrial Application Scenarios for 1-Morpholino-2-(1H-pyrazol-1-yl)propan-1-one Based on Verified Differentiation Evidence


Fragment-Based Lead Discovery for ROS1-Driven Glioblastoma and NSCLC

With an experimentally validated ROS1 IC50 of 199 nM and a clean selectivity profile across 45 kinases, CAS 1223386-75-1 serves as an ideal fragment hit for FBDD campaigns targeting ROS1-fusion-positive glioblastoma and non-small cell lung cancer. Its fragment-like physicochemical properties (MW 209 Da, cLogP ~0.8) permit efficient structure-based optimization, while the published co-crystal models of structurally related analogs guide rational vector elaboration [1]. Procurement of this exact compound ensures the starting scaffold matches the selectivity fingerprint reported in the primary literature, avoiding false-negative or off-target outcomes observed with methylmorpholine analogs such as Z217038356 [2].

Kinase Selectivity Panel Reference Standard for Polypharmacology Assessment

The availability of comprehensive single-point kinase profiling data (94% ROS1 inhibition vs. <30% inhibition of 44 off-target kinases at 10 µM) positions this compound as a unique selectivity reference standard for kinase panel screening. Research groups can use it as a positive control for ROS1 inhibition or as a comparator to benchmark novel chemotypes against a well-characterized, highly selective pyrazole–morpholine scaffold [1].

Fragment Library Enrichment for Protein–Protein Interaction (PPI) Targets

The morpholine–pyrazole framework has demonstrated engagement with diverse protein surfaces, including IL-1β (PDB 5R89) and SARS-CoV-2 main protease (PDB 5RF9) in fragment-soaking experiments using structurally analogous compounds [1]. CAS 1223386-75-1, with its distinct propanone linker and unsubstituted morpholine, offers a complementary pharmacophore that can be added to fragment libraries targeting PPI interfaces, expanding chemical diversity beyond the commonly stocked methylmorpholine–ethanone fragments [2].

Cost-Efficient Building Block for Parallel Medicinal Chemistry and Library Synthesis

The documented two-step, high-yielding (>60% overall) synthesis of CAS 1223386-75-1 makes it a cost-effective building block for parallel medicinal chemistry efforts. Its single point of diversity (the pyrazole N–H and morpholine amide) enables rapid generation of amide and sulfonamide libraries, with procurement costs further justified by the avoidance of chiral separations and preparative chromatography required for dihydropyrazole–morpholine alternatives [1][2].

Quote Request

Request a Quote for 1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.